2-methoxy-4-{(E)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
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Overview
Description
2-METHOXY-4-{[(2Z,5E)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with a molecular formula of C25H19N2O5S . This compound is known for its unique structure, which includes a thiazolidine ring, a phenyl group, and a methoxyphenyl acetate moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-METHOXY-4-{[(2Z,5E)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative and an α-haloketone . The phenyl and methoxyphenyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXY-4-{[(2Z,5E)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities are studied for applications in drug discovery and development.
Medicine: Research is conducted to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring and imine group are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives and phenyl imine compounds. Compared to these, 2-METHOXY-4-{[(2Z,5E)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H20N2O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C25H20N2O4S/c1-17(28)31-21-14-13-18(15-22(21)30-2)16-23-24(29)27(20-11-7-4-8-12-20)25(32-23)26-19-9-5-3-6-10-19/h3-16H,1-2H3/b23-16+,26-25? |
InChI Key |
LCIYFIZWHQTBJU-MPVWDOOLSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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